(R)-1-(2,3-Dimethylphenyl)ethan-1-ol
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Overview
Description
(1R)-1-(2,3-dimethylphenyl)ethan-1-ol: is an organic compound characterized by a chiral center at the first carbon atom, making it optically active. This compound belongs to the class of secondary alcohols and is known for its distinct aromatic properties due to the presence of a dimethyl-substituted phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2,3-dimethylphenyl)ethan-1-ol can be achieved through several methods:
Reduction of Ketones: One common method involves the reduction of the corresponding ketone, (2,3-dimethylphenyl)acetone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.
Grignard Reaction: Another approach is the Grignard reaction, where 2,3-dimethylphenylmagnesium bromide reacts with formaldehyde, followed by hydrolysis to yield the desired alcohol.
Industrial Production Methods
In an industrial setting, the production of (1R)-1-(2,3-dimethylphenyl)ethan-1-ol typically involves large-scale reduction processes using catalytic hydrogenation. This method ensures high yield and purity, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (1R)-1-(2,3-dimethylphenyl)ethan-1-ol can undergo oxidation reactions to form the corresponding ketone, (2,3-dimethylphenyl)acetone, using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Substitution: The hydroxyl group in (1R)-1-(2,3-dimethylphenyl)ethan-1-ol can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Esterification: The compound can react with carboxylic acids or their derivatives to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Thionyl chloride (SOCl2)
Esterification Catalysts: Sulfuric acid (H2SO4)
Major Products Formed
Oxidation: (2,3-dimethylphenyl)acetone
Substitution: (2,3-dimethylphenyl)ethyl chloride
Esterification: Various esters depending on the carboxylic acid used
Scientific Research Applications
Chemistry
In chemistry, (1R)-1-(2,3-dimethylphenyl)ethan-1-ol is used as a chiral building block for the synthesis of more complex molecules. Its optically active nature makes it valuable in asymmetric synthesis and chiral resolution studies.
Biology
The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of biologically active molecules. It is also used in the development of chiral drugs and pharmaceuticals.
Medicine
In medicine, (1R)-1-(2,3-dimethylphenyl)ethan-1-ol is explored for its potential therapeutic properties. It serves as an intermediate in the synthesis of various medicinal compounds, particularly those with chiral centers.
Industry
Industrially, this compound is utilized in the production of fragrances and flavors due to its aromatic properties. It is also employed in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-1-(2,3-dimethylphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral center plays a crucial role in its binding affinity and selectivity towards these targets. The pathways involved often include enzymatic transformations that convert the alcohol into its active form, which then exerts its effects on the target molecules.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(2,3-dimethylphenyl)ethan-1-ol: The enantiomer of (1R)-1-(2,3-dimethylphenyl)ethan-1-ol, differing only in the spatial arrangement around the chiral center.
(1R)-1-(2,4-dimethylphenyl)ethan-1-ol: A similar compound with a different substitution pattern on the phenyl ring.
(1R)-1-(3,4-dimethylphenyl)ethan-1-ol: Another related compound with dimethyl groups at different positions on the phenyl ring.
Uniqueness
(1R)-1-(2,3-dimethylphenyl)ethan-1-ol is unique due to its specific substitution pattern on the phenyl ring and its chiral center, which imparts distinct chemical and biological properties. Its ability to participate in a variety of chemical reactions and its applications in multiple fields highlight its versatility and importance.
Properties
Molecular Formula |
C10H14O |
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Molecular Weight |
150.22 g/mol |
IUPAC Name |
(1R)-1-(2,3-dimethylphenyl)ethanol |
InChI |
InChI=1S/C10H14O/c1-7-5-4-6-10(8(7)2)9(3)11/h4-6,9,11H,1-3H3/t9-/m1/s1 |
InChI Key |
WJDKWRSEFKVTIE-SECBINFHSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)[C@@H](C)O)C |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)O)C |
Origin of Product |
United States |
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